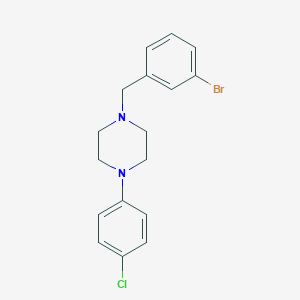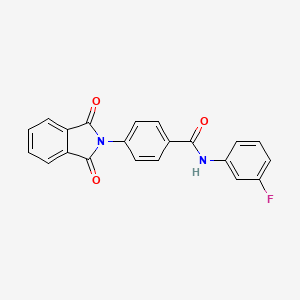
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide
Descripción general
Descripción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide, also known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis and is overexpressed in many types of cancer. MLN8237 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide is a selective inhibitor of Aurora A kinase, which plays a critical role in mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition leads to mitotic defects, cell cycle arrest, and ultimately cell death. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has also been shown to inhibit other kinases, such as FLT3 and JAK2, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has been shown to induce mitotic defects, cell cycle arrest, and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in xenograft models of cancer. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has several advantages as a tool compound for studying mitosis and cancer biology. It is a potent and selective inhibitor of Aurora A kinase, which is overexpressed in many types of cancer. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has also been shown to enhance the activity of other anticancer agents, which may have clinical implications. However, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has limitations as a tool compound, including its cost and availability.
List of
Direcciones Futuras
1. Combination therapy: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has shown promise as a combination therapy with other anticancer agents. Further studies are needed to identify optimal combinations and dosing regimens.
2. Biomarker discovery: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide may have predictive biomarkers of response, such as Aurora A kinase expression levels. Further studies are needed to identify predictive biomarkers and validate their clinical utility.
3. Clinical trials: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has shown promise in preclinical studies, and several clinical trials have been conducted or are ongoing. Further studies are needed to determine the optimal patient population, dosing regimens, and safety and efficacy profile of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide.
4. Mechanism of resistance: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide may have mechanisms of resistance, such as mutations in Aurora A kinase or compensatory pathways. Further studies are needed to identify mechanisms of resistance and develop strategies to overcome them.
5. Alternative targets: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide may have alternative targets, such as FLT3 and JAK2. Further studies are needed to determine the clinical relevance of these alternative targets and develop selective inhibitors.
Aplicaciones Científicas De Investigación
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and xenograft models. It has shown potent antitumor activity in a variety of tumor types, including breast, lung, colon, and pancreatic cancer. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has also been shown to enhance the activity of other anticancer agents, such as taxanes and gemcitabine.
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-14-4-3-5-15(12-14)23-19(25)13-8-10-16(11-9-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSXGHUSRFNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



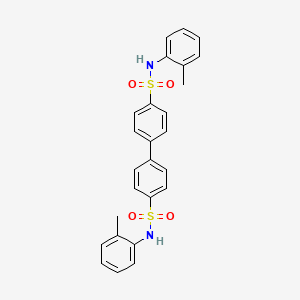
![4,4'-thiobis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B3440862.png)
![1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine](/img/structure/B3440871.png)
![{[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B3440877.png)
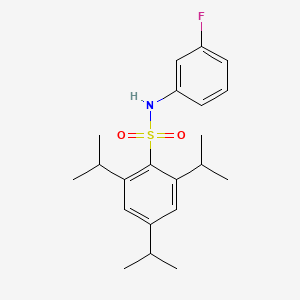
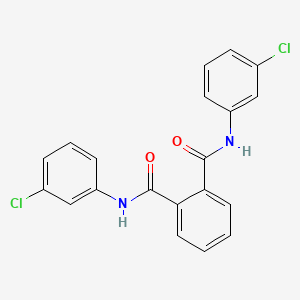
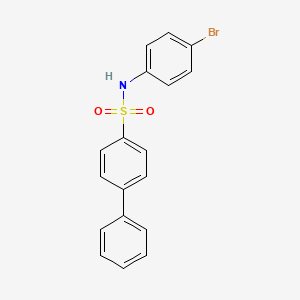



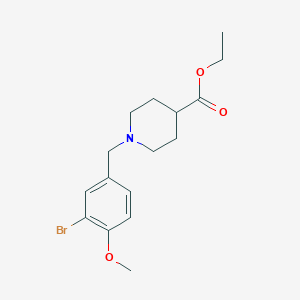
![1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440921.png)
